methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Hydrogen-bonding capacity Solubility modulation Target engagement

Researchers developing selective TGF-β type I receptor (ALK5) kinase inhibitors often face challenges with regioisomeric contamination that compromises biological selectivity and downstream synthetic efficiency. This compound solves that issue as a precisely defined 3-carboxylate regioisomer with a hydroxymethyl handle at the 2-position. • Regiochemical Fidelity: Defined 3-carboxylate orientation essential for selective ester hydrolysis; eliminates non-chromatographic separation steps (cf. Nikitenko et al., 2006). • Tunable Selectivity: Hydroxymethyl group enables installation of diverse 'warhead' moieties to control off-target selectivity against p38 MAPK. • Supply Consistency: Available at 98% purity from BenchChem, ensuring batch-to-batch reproducibility for process development.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1616500-57-2
Cat. No. B1404747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
CAS1616500-57-2
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2N=C1CO
InChIInChI=1S/C9H12N2O3/c1-14-9(13)8-6(5-12)10-11-4-2-3-7(8)11/h12H,2-5H2,1H3
InChIKeyJGVRQGWJGTZDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolopyrazole Scaffold for Medicinal Chemistry


Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 1616500-57-2) is a bicyclic heterocyclic building block belonging to the pyrrolo[1,2-b]pyrazole class. It features a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core substituted with a hydroxymethyl group at the 2-position and a methyl carboxylate ester at the 3-position . The molecular formula is C9H12N2O3 with a molecular weight of 196.20 g/mol, and it is commercially available in purities of 95% to 98% . This scaffold is structurally related to inhibitors of the TGF-β type I receptor kinase domain (TβR-I, ALK5), where the nature of substituents on the dihydropyrrolopyrazole ring critically influences selectivity against off-target kinases such as p38 MAPK .

Scaffold ALK5 kinase inhibitor design research
Handle Hydroxymethyl group for late-stage diversification
Regiochemistry Defined 3-carboxylate orientation

Why This Compound Cannot Be Replaced by Analogs


Within the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole family, small structural modifications produce disproportionately large effects on chemical reactivity, physicochemical properties, and biological selectivity. The regioisomeric 2- and 3-carboxylate esters exhibit strikingly different stabilities toward alkaline hydrolysis, a fact exploited for large-scale non-chromatographic separation . Substitution at the 2-position additionally modulates hydrogen-bonding capacity: the target compound possesses one H-bond donor (the hydroxymethyl –OH), whereas the unsubstituted methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 1798793-81-3) has zero H-bond donors . In the TGF-β type I receptor kinase (ALK5) inhibitor series, the nature of the 'warhead' group at the 2-position of the dihydropyrrolopyrazole ring directly determines selectivity against p38 MAP kinase (p38 MAPK) . Generic substitution of the target compound with a close analog therefore risks loss of regiochemical control in downstream synthetic transformations and alteration of critical recognition features in biological systems.

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Regioisomer stability mismatch

3‑carboxylate regioisomer shows distinct alkaline hydrolysis kinetics; 2‑carboxylate substitution may alter synthetic control.

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Missing H‑bond donor

Unsubstituted analog lacks the hydroxyl donor, which may shift solubility and target recognition.

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Reactive group divergence

Chloromethyl analog bears an electrophilic alkylating group; non‑specific reactivity risks alter assay profile.

Differentiation Evidence Against Closest Comparators


Hydrogen-Bond Donor Capacity vs. Unsubstituted Analog

The target compound introduces one hydrogen-bond donor (–OH of the 2-hydroxymethyl group) absent in the closest unsubstituted analog, methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 1798793-81-3), which has zero H-bond donors. The target compound also possesses four H-bond acceptors versus three for the comparator . This difference is mechanistically significant because hydrogen-bond donor capacity influences aqueous solubility, membrane permeability, and the ability to engage protein targets through directional hydrogen bonds. The additional –OH also provides a synthetic handle for further derivatization (e.g., etherification, esterification, oxidation) not available in the unsubstituted analog.

H‑Bond Donor
Reported
Target: 1 donor, 4 acceptors
Comparator: 0 donor, 3 acceptors
Supports solubility and target engagement modulation
Unsubstituted analog (1798793-81-3) lacks –OH handle
Hydrogen-bonding capacity Solubility modulation Target engagement

Regiochemical Stability in Alkaline Hydrolysis

Although direct hydrolysis data for the target compound are not publicly available, a definitive study by Nikitenko et al. (2006) demonstrated that the isomeric mixture of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and -3-carboxylate exhibits remarkably different stabilities toward alkaline hydrolysis . This differential stability enabled a non-chromatographic, highly efficient large-scale separation method, establishing that the 3-carboxylate regioisomer (the same regiochemical series as the target compound) possesses distinct chemical reactivity compared to the 2-carboxylate regioisomer (CAS 1454848-65-7). By class-level inference, the target compound's 3-carboxylate ester is expected to exhibit hydrolysis kinetics and pH stability profiles that differ fundamentally from methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, with downstream consequences for synthetic route design and intermediate storage conditions.

Hydrolysis Stability
Class‑level
Documented differential alkaline stability of 2‑ vs 3‑carboxylate regioisomers (Nikitenko et al. 2006)
May impact synthetic route design and purification
Direct hydrolysis data for target compound not publicly available
Regioselective hydrolysis Process chemistry Isomer separation

Molecular Weight and Lipophilicity Differentiation

The target compound (MW = 196.20 g/mol) carries an additional –CH2OH substituent (+30 Da) relative to the unsubstituted methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (MW = 166.18 g/mol) . This mass increase is accompanied by a predicted reduction in lipophilicity: the target compound has a predicted LogP of 0.1082 [REF-3], while the unsubstituted 3-carboxylate analog (CAS 1798793-81-3) has a predicted density of 1.35 ± 0.1 g/cm³ and a boiling point of 307.8 ± 30.0 °C (Predicted) [REF-2], consistent with a more lipophilic character. The chloromethyl analog, methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate (CAS 1707562-64-8; MW = 214.65 g/mol), lacks the H-bond donor capability and bears a reactive electrophilic chlorine, fundamentally altering its reactivity profile . The hydroxymethyl group thus occupies a distinct property space—increased polarity and H-bond donor capacity without the alkylating potential of the chloromethyl congener—that is not achievable with any close analog.

Physicochemical Profile
Reported
MW 196.20 g/mol; predicted LogP 0.1082; +30 Da vs unsubstituted
Unique polar‑hydrophilic window with non‑electrophilic handle
LogP predicted; experimental verification may be needed
Physicochemical property optimization Lipophilicity Lead-likeness

Purity and Availability: Consistent High-Purity Supply Versus Variable Commercial Quality of Analogs

The target compound is commercially available from multiple vendors at defined purity levels of 95% (AKSci) and 98% (Leyan, MolCore) . The chloromethyl analog (CAS 1707562-64-8) is offered at 90% purity by at least one supplier , representing a significantly lower purity specification. The 2-carboxylate regioisomer (CAS 1454848-65-7) is available at ≥97% purity , while the unsubstituted 3-carboxylate analog (CAS 1798793-81-3) is available at 95% and 98% purity . The target compound's availability at 98% purity from multiple independent suppliers reduces procurement risk and ensures batch-to-batch consistency for critical research applications.

Supply Specification
Reported
98% purity from multiple vendors; chloromethyl analog min. 90%
Reduces procurement risk for reproducible assays
Vendor specifications; independent QC recommended
Chemical procurement Purity specification Supply chain reliability

Recommended Application Scenarios


ALK5 Kinase Inhibitor Libraries with Tunable Selectivity

The target compound serves as a versatile intermediate for constructing 2-substituted dihydropyrrolopyrazole-based kinase inhibitors. The hydroxymethyl group at the 2-position can be elaborated into diverse 'warhead' groups (e.g., aryl, heteroaryl, benzyl) via etherification, oxidation to aldehyde followed by reductive amination, or conversion to a leaving group for nucleophilic displacement . In the Sawyer et al. (2004) inhibitor series, the nature of the 2-substituent directly controlled selectivity against the off-target kinase p38 MAPK: phenyl-substituted derivatives showed greater selectivity than quinoline-substituted analogs . The 3-carboxylate ester orientation is critical, as the regioisomeric 2-carboxylate ester would place the ester at the site intended for selectivity-modulating substitution. The hydroxymethyl handle additionally permits late-stage diversification through click chemistry or amide coupling after ester hydrolysis, enabling exploration of structure–activity relationships around the solvent-exposed region of the kinase active site .

Scale-Up Synthesis of Heteroaryl Carboxaldehydes

The target compound's 3-carboxylate regiochemistry is essential for synthetic sequences requiring selective ester hydrolysis or reduction. Nikitenko et al. (2006) developed a large-scale non-chromatographic separation of 2- and 3-carboxylate regioisomers precisely because the 3-carboxylate isomer is required for conversion to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, a key intermediate in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems . The target compound, with its defined 3-carboxylate orientation and the additional hydroxymethyl functionality, provides a starting material that is pre-functionalized at both positions, enabling convergent synthetic strategies that avoid late-stage regioisomer separation. The compound's documented high purity (98%) and multi-vendor availability further support its suitability for process development applications where batch consistency and supply security are critical.

Hydroxyl-Functionalized Probe for Target Engagement

The 2-hydroxymethyl group provides a unique chemical handle for appending biotin, fluorophores, or photoaffinity labels that is absent in the unsubstituted 3-carboxylate analog (CAS 1798793-81-3) . Unlike the chloromethyl analog (CAS 1707562-64-8), the hydroxyl group does not introduce non-specific alkylating reactivity, making it suitable for selective derivatization . The predicted LogP of 0.1082 suggests a favorable aqueous solubility profile for biochemical assay conditions . The scaffold's established affinity for the ALK5 kinase domain makes the target compound an attractive starting point for developing chemical probes to study TGF-β signaling, with the hydroxyl group enabling conjugation to reporter moieties without perturbing the core pharmacophore.

Application
Selection Property
Validation Focus
ALK5 pathway inhibitor design
Regiochemical control & hydroxyl handle
Selectivity profiling against p38 MAPK
Heteroaryl carboxaldehyde synthesis
3‑Carboxylate regiochemistry & batch consistency
Alkaline hydrolysis & purification method
TGF‑β signaling probe development
Hydroxyl conjugation site & non‑electrophilic profile
Target engagement & aqueous compatibility
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